2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide
Description
2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide is a benzothiazole-derived acetamide featuring a 4-chloro-substituted benzothiazole core linked to a methylamino group and a 2,3,4-trifluorophenyl moiety. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . Its synthesis likely involves coupling a substituted benzothiazole-2-amine with chloroacetyl chloride, followed by substitution with methylamine and subsequent reaction with 2,3,4-trifluorophenyl derivatives, as inferred from analogous pathways described for benzothiazole-isoquinoline hybrids .
Key structural features include:
Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(2,3,4-trifluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3OS/c1-23(16-22-15-8(17)3-2-4-11(15)25-16)7-12(24)21-10-6-5-9(18)13(19)14(10)20/h2-6H,7H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLOKKGJFFUIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C(=C(C=C1)F)F)F)C2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.
N-Methylation: The benzo[d]thiazole derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Acetamide formation: The final step involves the reaction of the N-methylated benzo[d]thiazole with 2,3,4-trifluoroaniline and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry Applications
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations that can lead to new compounds with desired properties. Researchers have utilized it in the development of novel materials and pharmaceuticals.
Antimicrobial Activity
The compound has shown significant antimicrobial properties against a range of bacterial and fungal strains. Studies indicate that it inhibits the growth of pathogens, making it a candidate for developing new antibiotics. For instance, a study demonstrated that derivatives of benzo[d]thiazole exhibit potent antimicrobial activity, suggesting that similar compounds could be effective against resistant strains .
Anticancer Properties
In medicinal chemistry, this compound has been investigated for its anticancer potential. Research indicates that it induces apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways. A study highlighted the effectiveness of thiazole derivatives in targeting cancer cells through mechanisms such as DNA intercalation and enzyme inhibition .
Industrial Applications
Industrially, this compound can be utilized in the production of materials with specific properties such as fluorescence or conductivity due to its aromatic and heterocyclic structure. Its application extends to the development of sensors and electronic materials.
Case Study 1: Antimicrobial Evaluation
A series of experiments conducted on various derivatives of benzo[d]thiazole indicated that compounds similar to 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide possess significant antimicrobial activity. The study reported Minimum Inhibitory Concentrations (MICs) as low as 5 µg/mL against certain bacterial strains .
Case Study 2: Anticancer Mechanism Investigation
In vitro studies have shown that the compound effectively induces apoptosis in human cancer cell lines. The mechanism involves the disruption of mitochondrial membrane potential and activation of caspases, leading to programmed cell death . Molecular docking studies further elucidated its binding affinity to key proteins involved in cancer progression.
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The trifluorophenyl group may enhance the compound’s binding affinity and stability, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related benzothiazole-acetamide derivatives:
* Purity inferred from analogous compounds in the same study.
Structural and Functional Insights
- Benzothiazole Modifications: The 4-chloro substitution is conserved in most analogs (e.g., 4a, GB1, GB5) and is critical for π-π stacking interactions in enzyme binding . Replacement of the methylamino linker with bulkier groups (e.g., isoquinoline in 4a) reduces yield (82.63% vs. 55–60% for thiazolidinedione derivatives) but may enhance target specificity .
- Trifluorophenyl vs. Other Aromatic Groups: The 2,3,4-trifluorophenyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., 4a’s phenyl group) . GB5’s 2,4-difluorobenzylidene substituent exhibits a higher melting point (288–289°C) than non-fluorinated GB1 (279–295°C), suggesting fluorination enhances crystallinity .
Thiazolidinedione Derivatives :
- Compounds like GB1 and GB5 incorporate a thiazolidinedione warhead, which is associated with histone deacetylase (HDAC) inhibition but introduces synthetic complexity (lower yields: 51–55%) .
Biological Activity
The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide is a synthetic derivative belonging to the class of thiazole-containing compounds. Thiazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈ClF₃N₂OS
- Molecular Weight : Approximately 395.87 g/mol
- CAS Number : 1396790-58-1
The presence of a chlorobenzo[d]thiazole moiety and trifluorophenyl group suggests potential interactions with various biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For example:
- Thiazole-based compounds have been shown to possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The incorporation of electron-withdrawing groups like chlorine enhances this activity due to increased lipophilicity and interaction with microbial membranes .
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented:
- Studies have demonstrated that similar thiazole compounds can induce apoptosis in cancer cell lines. For instance, the IC₅₀ values of certain thiazole derivatives against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines were reported to be less than that of standard drugs like doxorubicin .
- Structure-activity relationship (SAR) studies highlight that modifications in the thiazole ring can significantly enhance cytotoxicity, suggesting that the specific structural features of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide may also confer similar properties .
Anti-inflammatory and Analgesic Properties
Thiazoles are also known for their anti-inflammatory effects:
- Compounds containing thiazole rings have been shown to inhibit the production of pro-inflammatory cytokines. This property could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiazole derivatives against a panel of bacterial strains. The results indicated that compounds with chlorine substitutions exhibited enhanced activity compared to their non-substituted counterparts.
- Cytotoxicity Assay : In a comparative study on thiazolidinones, several derivatives were tested for their cytotoxic effects on cancer cell lines. The presence of electron-withdrawing groups was linked to increased potency, suggesting a similar expectation for 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide .
Q & A
Q. What are the established synthetic routes for 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide, and what key intermediates are involved?
- Methodology : The compound can be synthesized via a multi-step approach involving: (i) Thiazole core formation : Reacting 4-chloro-2-aminobenzothiazole with methylamine to introduce the methylamino group. (ii) Acetamide linkage : Coupling the intermediate with 2-chloro-N-(2,3,4-trifluorophenyl)acetamide using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base . (iii) Purification : Recrystallization from ethanol-DMF mixtures to isolate the final product .
- Key Considerations : Monitor reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) and confirm purity via HPLC (>95%) .
Q. How is the structural integrity of this compound validated in academic research?
- Analytical Techniques :
- NMR Spectroscopy : H-NMR (δ 3.54–3.65 ppm for methylene protons, δ 11.86 ppm for thiazole NH) and C-NMR (carbonyl signal at ~170 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+1]+ at m/z 416.15) and isotopic patterns consistent with chlorine/fluorine substituents .
- X-ray Crystallography : Resolve crystal packing and torsional angles (e.g., 61.8° twist between aromatic rings) to validate stereoelectronic effects .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In Vitro Screening :
- Enzyme Inhibition : Test against α-glucosidase (IC determination via spectrophotometric assays) or kinases (e.g., CK1 inhibition using ATP-competitive assays) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116 for colon cancer) with IC values compared to controls .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Strategies :
- Catalyst Screening : Replace EDC with greener alternatives (e.g., DMT-MM) to improve atom economy .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates and yields (>70%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 13 hours to <2 hours while maintaining purity .
Q. How do researchers resolve contradictions in spectroscopic data across studies?
- Case Example : Discrepancies in H-NMR chemical shifts for NH protons may arise from solvent polarity (DMSO vs. CDCl) or hydrogen bonding.
- Resolution :
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 298 K vs. 323 K .
- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .
Q. What mechanistic insights can be gained from molecular docking studies?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
